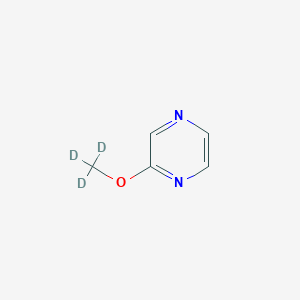

2-Methoxypyrazine-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(trideuteriomethoxy)pyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-8-5-4-6-2-3-7-5/h2-4H,1H3/i1D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKSXRWSOSLGSTN-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=NC=CN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methoxypyrazine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-methoxypyrazine-d3, a deuterated isotopologue of the naturally occurring and odorous compound 2-methoxypyrazine. This labeled compound is of significant interest as an internal standard in quantitative analytical studies, particularly in the fields of food science, flavor chemistry, and environmental analysis, where the parent compound is often found in trace amounts. Its use in mass spectrometry-based methods allows for precise and accurate quantification.

Introduction

2-Methoxypyrazine and its derivatives are a class of potent aroma compounds found in various foods and beverages, including bell peppers, coffee, and some wines. Their low odor thresholds make them significant contributors to the overall sensory profile of these products. The deuterated analog, this compound, serves as an ideal internal standard for quantitative analysis due to its similar chemical and physical properties to the native compound, while its increased mass allows for clear differentiation in mass spectrometric analyses.

This guide details two common synthetic pathways for the preparation of this compound and outlines the analytical techniques used for its characterization.

Synthesis of this compound

The synthesis of this compound can be achieved through two primary routes: the nucleophilic aromatic substitution of a pyrazine precursor or the O-methylation of a hydroxypyrazine intermediate.

Method 1: Nucleophilic Aromatic Substitution

This approach involves the reaction of a readily available halopyrazine, such as 2-chloropyrazine, with a deuterated methoxide source.

Method 2: O-Methylation of 2-Hydroxypyrazine

An alternative route involves the methylation of 2-hydroxypyrazine using a deuterated methylating agent, such as methyl iodide-d3.

The Role of 2-Methoxypyrazine-d3 in Modern Analytical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of 2-Methoxypyrazine-d3 in research, with a primary focus on its critical role as an internal standard in quantitative analytical methodologies. The document details its use in the sensitive and accurate detection of methoxypyrazines, potent aroma compounds found in various food products and beverages, particularly wine.

Core Application: An Ideal Internal Standard

This compound, a deuterium-labeled isotopologue of 2-methoxypyrazine, serves as an exemplary internal standard for the quantification of naturally occurring methoxypyrazines, such as 2-isobutyl-3-methoxypyrazine (IBMP), 2-isopropyl-3-methoxypyrazine (IPMP), and 2-sec-butyl-3-methoxypyrazine (SBMP).[1][2][3] These compounds are significant in the flavor and aroma profiles of products like wine, grapes, green peppers, and asparagus.[1] Due to their extremely low olfactory thresholds, precise and accurate quantification is essential.[4]

The use of a stable isotope-labeled internal standard like this compound is crucial for overcoming variations in sample preparation and instrumental analysis.[5] By adding a known quantity of the deuterated standard to a sample, any loss of the target analyte during extraction or inconsistencies in instrument response can be corrected for, leading to highly accurate and reliable results.[2][5]

Quantitative Analysis: Methodologies and Performance

This compound is predominantly utilized in conjunction with powerful analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and comprehensive two-dimensional gas chromatography (GC×GC), often coupled with headspace solid-phase microextraction (HS-SPME) for sample preparation.[2][6]

Summary of Quantitative Data

The following table summarizes key quantitative parameters from various studies that have employed deuterated methoxypyrazines as internal standards for the analysis of their non-labeled counterparts in wine.

| Analyte | Internal Standard | Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |

| 2-Methoxy-3-isobutylpyrazine (IBMP) | 2-Methoxy-d3-3-isobutylpyrazine | GC/MS | Sauvignon blanc wine | Below olfactory threshold | Not Reported | 5-10% (extraction efficiency) | [4] |

| 2-Methoxy-3-(2-methylpropyl)pyrazine (IBMP) | 2-(2H3)methoxy-3-(2-methylpropyl)pyrazine (d3-IBMP) | HS-SPME-GC×GC-TOFMS | Wine | 1.95 ng/L | Not Reported | Not Reported | [6] |

| 2-Methoxy-3-(2-methylpropyl)pyrazine (IBMP) | 2-(2H3)methoxy-3-(2-methylpropyl)pyrazine (d3-IBMP) | HS-SPME-GC×GC-NPD | Wine | 0.5 ng/L | Not Reported | Not Reported | [6] |

| 3-Alkyl-2-methoxypyrazines (IBMP, SBMP, IPMP) | [2H3]-IBMP, [2H3]-SBMP, [2H3]-IPMP | HS-SPME-GC-MS | Wine | 1-2 ng/L | Not Reported | 99-102% | [3] |

| 3-Alkyl-2-methoxypyrazines (IBMP, SBMP, IPMP) | [2H3]-IBMP, [2H3]-SBMP, [2H3]-IPMP | HS-SPME-GC-MS | Juice | <0.5 ng/L | Not Reported | Not Reported | [3] |

Experimental Protocols

General Workflow for Methoxypyrazine Analysis using a Deuterated Internal Standard

The following diagram illustrates a typical experimental workflow for the quantitative analysis of methoxypyrazines using this compound as an internal standard.

Detailed Methodology: HS-SPME-GC-MS for 3-Alkyl-2-methoxypyrazines in Wine

This protocol is adapted from the methodology described for the analysis of 3-alkyl-2-methoxypyrazines (MPs) in wine using a stable isotope dilution assay.[3]

1. Sample and Standard Preparation:

-

Prepare a stock solution of the deuterated internal standards ([2H3]-IBMP, [2H3]-SBMP, [2H3]-IPMP).

-

For each wine sample, dilute it with a factor of 1:2.5 to achieve an ethanol concentration of approximately 5% (v/v).

-

Adjust the pH of the diluted wine sample to approximately 6.

-

Spike the prepared sample with a known concentration of the deuterated internal standard mix.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Use a divinylbenzene/carboxene/polydimethylsiloxane (DVB/CAR/PDMS) fiber for the extraction of the MPs.

-

Place the prepared sample in a sealed vial.

-

Expose the SPME fiber to the headspace of the sample under controlled temperature and time conditions to allow for the adsorption of the volatile and semi-volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Thermally desorb the analytes from the SPME fiber in the heated injection port of the gas chromatograph.

-

Separate the compounds on a suitable capillary column.

-

Detect the eluted compounds using a mass spectrometer operating in selected ion monitoring (SIM) or full scan mode. The mass spectrometer will differentiate between the native and deuterated pyrazines based on their mass-to-charge ratio.

4. Quantification:

-

Calculate the concentration of the native MPs by comparing the peak area ratio of the analyte to its corresponding deuterated internal standard against a calibration curve.

The Principle of Isotope Dilution Analysis

The use of this compound relies on the principle of isotope dilution analysis. The following diagram illustrates the logical relationship in this quantification strategy.

In essence, because the deuterated standard (A) is chemically identical to the native analyte (A), it behaves in the same manner during sample processing. Therefore, the ratio of A to A remains constant throughout the analytical procedure, allowing for a precise calculation of the initial concentration of the analyte, even if significant losses occur.

Conclusion

This compound and its derivatives are indispensable tools in modern analytical research, particularly in the fields of food science, enology, and flavor chemistry. Their application as internal standards in isotope dilution mass spectrometry provides a robust and highly accurate method for the quantification of potent aroma compounds. The detailed methodologies and the underlying principles outlined in this guide demonstrate the critical role of these labeled compounds in achieving reliable and reproducible scientific data.

References

The Synthetic Tracer: A Technical Guide to 2-Methoxypyrazine-d3 in Scientific Research

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Discovery, Synthesis, and Application of Deuterated Methoxypyrazines.

This technical guide delves into the scientific journey of 2-Methoxypyrazine-d3, a deuterated analogue of a potent, naturally occurring aroma compound. While not found in nature itself, its discovery and synthesis have been pivotal for the accurate quantification of its non-deuterated counterparts, which are significant in the food, beverage, and sensory science industries. This document provides a comprehensive overview of its discovery context, natural occurrence of the parent compounds, synthesis, and the analytical methodologies it enables.

Discovery and Rationale for Synthesis

The "discovery" of this compound is intrinsically linked to the analytical challenges posed by its naturally occurring, non-deuterated analogues, such as 2-methoxy-3-isobutylpyrazine (IBMP), 2-methoxy-3-isopropylpyrazine (IPMP), and 2-methoxy-3-sec-butylpyrazine (SBMP). These methoxypyrazines are powerful aroma compounds responsible for the characteristic "green" or "herbaceous" notes in various foods and beverages, including bell peppers, peas, coffee, and certain grape varieties like Sauvignon blanc and Cabernet Sauvignon.[1][2] Their olfactory detection thresholds are remarkably low, often in the parts-per-trillion (ppt) range.[1]

The accurate quantification of these potent odorants is crucial for quality control and research in the food and wine industries. However, their low concentrations and complex sample matrices make direct analysis prone to inaccuracies. To overcome these challenges, the principles of stable isotope dilution analysis (SIDA) were applied. This led to the synthesis of deuterated methoxypyrazines, such as 2-methoxy-d3-3-isobutylpyrazine (d3-IBMP), to serve as ideal internal standards.[1][3][4]

The use of a deuterated internal standard is advantageous because it has nearly identical chemical and physical properties to the analyte of interest, but a different mass. This allows it to be distinguished by a mass spectrometer, enabling precise quantification by correcting for losses during sample preparation and analysis.[5]

Natural Occurrence of 2-Methoxypyrazines

While this compound is a synthetic compound, its non-deuterated parent molecules are widespread in the natural world. They are biosynthesized by a variety of plants and microorganisms.[6] The presence and concentration of these compounds can be influenced by factors such as genetics, climate, and agricultural practices.

Some notable natural sources of 2-methoxypyrazines include:

-

Grapes and Wine: Particularly in grape varieties like Sauvignon blanc, Cabernet Sauvignon, and Merlot, where they contribute to the varietal character.[1][7][8]

-

Vegetables: Bell peppers (Capsicum annuum) are a well-known source of IBMP, which is a key component of their characteristic aroma.[2][9] Peas also contain significant levels of methoxypyrazines.[1]

-

Coffee: Alkylpyrazines, including methoxypyrazines, contribute to the roasted and nutty aromas of coffee.[10]

-

Insects: Certain aposematic (warningly colored) insects use methoxypyrazines as a chemical defense mechanism.[1]

Quantitative Data on Natural Occurrence

The following table summarizes the concentrations of various 2-methoxypyrazines found in different natural sources.

| Compound | Matrix | Concentration (ng/L or ng/kg) | Reference(s) |

| 2-Methoxy-3-isobutylpyrazine (IBMP) | New Zealand Sauvignon blanc wine | 35 ± 2 ppt (ng/L) | [1][7] |

| 2-Methoxy-3-isobutylpyrazine (IBMP) | Red Wines (Bordeaux) | 3.6 - 56.3 ng/L | [11] |

| 2-Methoxy-3-isobutylpyrazine (IBMP) | Grapes | up to 307 ng/L | [10] |

| 2-Methoxy-3-isopropylpyrazine (IPMP) | Red Wine (with MALB) | Most prevalent MP detected | [4] |

| 2-Methoxy-3-sec-butylpyrazine (SBMP) | Red Wine (with MALB) | Increased concentrations | [4] |

Synthesis of this compound

The synthesis of deuterated 2-methoxypyrazines typically involves the methylation of a 2-hydroxypyrazine precursor using a deuterated methylating agent.[2] A common route for preparing 2-methoxy-d3-3-alkylpyrazines is as follows:

-

Condensation: An α-amino acid amide is condensed with glyoxal to form the corresponding 2-hydroxypyrazine.[2]

-

Methylation: The resulting 2-hydroxypyrazine is then methylated using deuterated iodomethane (CD3I) to introduce the trideuteriomethoxy group, yielding the desired 2-methoxy-d3-3-alkylpyrazine.[2]

Experimental Protocols for Analysis

The primary application of this compound is as an internal standard for the quantitative analysis of its non-deuterated analogues using gas chromatography-mass spectrometry (GC-MS). A widely used method is headspace solid-phase microextraction (HS-SPME) coupled with GC-MS.

HS-SPME-GC-MS Methodology for Methoxypyrazine Analysis in Wine

This protocol is adapted from methodologies described for the analysis of methoxypyrazines in wine.[4][10]

1. Sample Preparation:

-

Pipette a known volume of wine (e.g., 10 mL) into a 20 mL SPME vial.

-

Add a precise amount of the this compound internal standard solution (e.g., d3-IBMP in ethanol) to achieve a final concentration relevant to the expected analyte concentration.

-

Add a salt (e.g., NaCl) to increase the ionic strength of the sample, which enhances the partitioning of volatile compounds into the headspace.

-

Adjust the pH of the sample to approximately 6.0 using a suitable base (e.g., NaOH).[4][10]

-

If necessary, dilute the wine sample with water to reduce the ethanol concentration to around 5% (v/v).[4][10]

2. HS-SPME Extraction:

-

Place the vial in a temperature-controlled autosampler (e.g., at 40-60°C).

-

Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the sample for a defined period (e.g., 30-60 minutes) with agitation to allow for the adsorption of volatile compounds.[4][10]

3. GC-MS Analysis:

-

Desorb the analytes from the SPME fiber in the hot injection port of the gas chromatograph (e.g., at 250°C).

-

Separate the compounds on a suitable capillary column (e.g., a polar column like DB-WAX or a non-polar column like DB-5).

-

The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.

-

Monitor characteristic ions for the analyte and the deuterated internal standard. For example, for IBMP, ions at m/z 124, 151, and 166 might be monitored, while for d3-IBMP, ions at m/z 127, 154, and 169 would be monitored.[11]

4. Quantification:

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Determine the concentration of the analyte in the sample by comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Conclusion

This compound and its deuterated analogues are indispensable tools in modern analytical chemistry, particularly in the fields of food science, oenology, and sensory analysis. While they are synthetic molecules, their existence is a direct result of the need to accurately measure their potent, naturally occurring counterparts. The use of these stable isotope-labeled internal standards in conjunction with sensitive analytical techniques like HS-SPME-GC-MS has enabled researchers and industry professionals to gain a deeper understanding of the factors influencing the aroma profiles of a wide range of products. This, in turn, facilitates improved quality control, product development, and a more profound appreciation of the complex chemistry of natural flavors and aromas.

References

- 1. ojs.openagrar.de [ojs.openagrar.de]

- 2. researchgate.net [researchgate.net]

- 3. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 4. Quantitative analysis of 3-alkyl-2-methoxypyrazines in juice and wine using stable isotope labelled internal standard assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lcms.cz [lcms.cz]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry | VITIS - Journal of Grapevine Research [ojs.openagrar.de]

- 8. Genetic analysis of the biosynthesis of 2-methoxy-3-isobutylpyrazine, a major grape-derived aroma compound impacting wine quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Pyrazines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated pyrazines. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with or interested in the application of these isotopically labeled compounds. This guide covers the synthesis, physical characteristics, and analytical methodologies for deuterated pyrazines, as well as their role in biological signaling pathways.

Physical and Chemical Properties

Deuterium labeling of pyrazine and its derivatives can subtly alter their physical and chemical properties due to the kinetic isotope effect (KIE). The increased mass of deuterium compared to protium leads to a lower vibrational frequency of the C-D bond compared to the C-H bond, resulting in a higher bond dissociation energy. This can affect reaction rates and metabolic stability.

Physical Properties of Deuterated Pyrazines

Quantitative data on the physical properties of a wide range of deuterated pyrazines is not extensively available in the literature. However, data for pyrazine-d4 and a comparison with its non-deuterated counterpart are presented below. The synthesis of various deuterated alkylpyrazines, such as methyl-, ethyl-, and dimethyl- anologues, has been reported, primarily for their use as internal standards in stable isotope dilution assays (SIDA).[1][2]

| Property | Pyrazine (C₄H₄N₂) | Pyrazine-d₄ (C₄D₄N₂) |

| Molecular Weight | 80.09 g/mol | 84.11 g/mol |

| Melting Point | 52 °C | 55-57 °C |

| Boiling Point | 115 °C | 116 °C |

| Appearance | White crystals | Solid |

| Odor | Pungent, sweet, corn-like, nutty | - |

Note: Data for pyrazine and pyrazine-d4 is compiled from various sources.

Chemical Properties and the Kinetic Isotope Effect

The primary chemical consequence of deuteration is the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction when a hydrogen atom in the reactants is replaced by deuterium.

-

Primary KIE: Observed when the C-D bond is broken in the rate-determining step of a reaction. This effect is generally significant and can lead to a substantial decrease in the reaction rate.

-

Secondary KIE: Occurs when the deuterium substitution is at a position not directly involved in bond cleavage in the rate-determining step. These effects are typically smaller than primary KIEs.

In drug development, the KIE is strategically utilized to enhance the metabolic stability of drug candidates. By replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the rate of enzymatic degradation can be slowed, potentially leading to an improved pharmacokinetic profile.

Experimental Protocols

The analysis of deuterated pyrazines often involves chromatographic and spectroscopic techniques. Detailed protocols are crucial for accurate identification and quantification.

Synthesis of Deuterated Alkylpyrazines

A common method for the synthesis of deuterated alkylpyrazines involves a two-step process:

-

Chlorination: The parent alkylpyrazine is chlorinated to form the corresponding chloroalkylpyrazine.

-

Nucleophilic Substitution: The chloroalkylpyrazine is then reacted with a deuterated Grignard reagent (R-MgBr, where R is a deuterated alkyl group) to yield the desired deuterated alkylpyrazine.[1][2]

This method has been successfully used to prepare a variety of deuterated alkylpyrazines, including [²H₃]-2-methylpyrazine and [²H₅]-2-ethylpyrazine, with good yields and high purities.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like pyrazines.

Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

-

Weigh 2-5 g of the homogenized sample (e.g., food matrix) into a 20 mL headspace vial.[3]

-

Add a known amount of the deuterated pyrazine as an internal standard.[4]

-

Seal the vial and equilibrate at a specific temperature (e.g., 60°C) for a set time (e.g., 15-30 minutes) to allow the volatile pyrazines to partition into the headspace.[3]

-

Expose a Solid-Phase Microextraction (SPME) fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period to extract the analytes.[3]

GC-MS Instrumentation and Conditions:

-

Column: A polar column such as a DB-WAX or SUPELCOWAX® 10 (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.[3][5]

-

Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.[3]

-

Oven Temperature Program: An initial temperature of 40°C held for 2-5 minutes, followed by a ramp of 3-5°C/min to a final temperature of 230-240°C, held for 5 minutes.[3][4]

-

Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-350.[3][5]

Unambiguous identification of pyrazine isomers often requires comparison of their retention indices with those of authentic standards.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of deuterated pyrazines.

Sample Preparation:

-

Dissolve 5-10 mg of the deuterated pyrazine in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7]

-

Transfer the solution to a 5 mm NMR tube.[8]

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 300 MHz or higher.[7]

-

For ¹⁹F NMR of fluorinated pyrazines, a fluorine-capable probe is required.[8]

-

For quantitative measurements, the relaxation delay (D1) should be at least 5 times the longest T₁ relaxation time of the nuclei being observed.[8]

Hyperpolarized NMR techniques, such as Signal Amplification By Reversible Exchange (SABRE), can be employed for the highly selective and sensitive detection of trace amounts of pyrazines in complex mixtures.[9]

Signaling Pathways and Biological Relevance

Pyrazines play significant roles in various biological systems, from flavor and aroma perception to microbial communication.

Olfactory Signaling Pathway

The perception of pyrazine aromas, such as those found in roasted and nutty foods, is initiated by the interaction of these volatile molecules with specific olfactory receptors (ORs) in the nasal cavity.[10] These receptors are G-protein coupled receptors (GPCRs).[10]

The binding of a pyrazine molecule to its cognate OR triggers a signaling cascade:

-

Activation of the G-protein Gα-olf.[10]

-

Gα-olf activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[10]

-

The increase in cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations and depolarization of the olfactory sensory neuron.

-

This electrical signal is then transmitted to the brain, resulting in the perception of smell.

The olfactory receptor OR5K1 has been identified as a key receptor for several pyrazines.[10][11]

Caption: Simplified diagram of the olfactory signaling pathway for pyrazine perception.

Quorum Sensing in Vibrio cholerae

In the human pathogen Vibrio cholerae, a pyrazine derivative, 3,5-dimethyl-pyrazin-2-ol (DPO), acts as an autoinducer in a quorum-sensing system.[12][13] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density.

The DPO signaling pathway involves the following key components:

-

DPO Synthesis: DPO is synthesized by the bacterium and its extracellular concentration increases with cell density.[13]

-

VqmA Receptor: DPO binds to the cytoplasmic receptor and transcription factor VqmA.[12][13]

-

Gene Regulation: The DPO-VqmA complex then regulates the expression of target genes, including those involved in virulence and biofilm formation.[12][13]

This pyrazine-based signaling system highlights a novel mechanism of bacterial communication with implications for understanding and controlling bacterial pathogenesis.

Caption: Pyrazine-mediated quorum sensing in Vibrio cholerae.

Conclusion

Deuterated pyrazines are valuable tools in various scientific disciplines. Their altered physicochemical properties, particularly the kinetic isotope effect, make them useful for mechanistic studies and for enhancing the metabolic stability of pharmaceuticals. The detailed experimental protocols provided in this guide for their synthesis and analysis using techniques such as GC-MS and NMR will aid researchers in their practical applications. Furthermore, the elucidation of their roles in biological signaling, from olfaction to bacterial communication, opens up new avenues for research in sensory science and microbiology. This guide serves as a foundational resource for professionals seeking to understand and utilize the unique properties of deuterated pyrazines.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the analysis of deuterated pyrazines, from synthesis to characterization and application in biological studies.

Caption: General experimental workflow for deuterated pyrazines.

References

- 1. Convenient synthesis of stable deuterium-labeled alkylpyrazines for use in stable isotope dilution assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. chemcom.be [chemcom.be]

- 12. researchgate.net [researchgate.net]

- 13. db-thueringen.de [db-thueringen.de]

2-Methoxypyrazine-d3 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxypyrazine-d3, including its chemical properties, synthesis, analytical methodologies, and known biological roles. While primarily recognized for its significance in food and flavor science, this document consolidates the available technical information for a broader scientific audience.

Core Compound Data: this compound

This compound is the deuterated form of 2-methoxypyrazine, a naturally occurring volatile compound. The "-d3" designation indicates that the three hydrogen atoms on the methoxy group have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of its non-deuterated counterpart.

| Property | Value | Reference |

| CAS Number | 32046-21-2 | [1][2][3][4] |

| Molecular Formula | C5H3D3N2O | [2] |

| Molecular Weight | 113.13 g/mol | [1][2] |

Comparative Data of Related Methoxypyrazines

For context, the following table presents data for the non-deuterated parent compound and other relevant deuterated and non-deuterated alkylated methoxypyrazines. These compounds are frequently studied together, particularly in the context of flavor chemistry.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Methoxypyrazine | 3149-28-8 | C5H6N2O | 110.11 |

| 2-Isobutyl-3-methoxypyrazine-d3 | 588732-63-2 | C9H11D3N2O | 169.24 |

| 2-Isobutyl-3-methoxypyrazine | 24683-00-9 | C9H14N2O | 166.22 |

| 2-Isopropyl-3-methoxy-d3-pyrazine | 588732-60-9 | C8H9D3N2O | 155.21 |

Synthesis of Deuterated 2-Alkyl-3-methoxypyrazines

The synthesis of deuterated 2-alkyl-3-methoxypyrazines, including this compound, is crucial for their use as internal standards in analytical chemistry. A general synthetic route has been described which can be adapted for the preparation of these labeled compounds.

A common approach involves the methylation of the corresponding 2-hydroxypyrazine.[5] For the deuterated analogue, a deuterated methylating agent is used.

General Synthetic Steps:

-

Formation of the Pyrazine Ring: Condensation of an α-amino acid amide with glyoxal to form the 2-hydroxypyrazine precursor.

-

Deuterated Methylation: The hydroxyl group of the 2-hydroxypyrazine is then methylated using a deuterated methylating agent, such as deuterated methyl iodide (CD3I) or diazomethane prepared with deuterated precursors, to yield the final 2-methoxy-d3-pyrazine derivative.

Analytical Methodologies

The primary application of this compound is as an internal standard for the quantification of 2-methoxypyrazine and its derivatives in complex matrices, such as wine and food products. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it corrects for variations in sample preparation and instrument response.

Key Analytical Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common technique for the analysis of volatile methoxypyrazines. GC provides the necessary separation of the analytes, and MS allows for their sensitive and selective detection and quantification.

-

Headspace Solid-Phase Microextraction (HS-SPME): HS-SPME is a solvent-free sample preparation technique used to extract and concentrate volatile and semi-volatile compounds from a sample's headspace before GC-MS analysis.[6][7][8]

Experimental Workflow for Quantification of Methoxypyrazines:

-

Sample Preparation: A known amount of the deuterated internal standard (e.g., this compound) is added to the sample.

-

Extraction and Concentration: The volatile pyrazines are extracted from the sample matrix, typically using HS-SPME.

-

GC Separation: The extracted analytes are separated on a gas chromatography column.

-

MS Detection and Quantification: The mass spectrometer detects the parent compound and its deuterated internal standard. The ratio of the signal from the analyte to the signal from the internal standard is used to calculate the concentration of the analyte in the original sample.

References

- 1. 2-Methoxy-d3-pyrazine | CDN-D-7324-0.05G | LGC Standards [lgcstandards.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Building Blocks | CymitQuimica [cymitquimica.com]

- 4. Page loading... [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Biological Significance of Methoxypyrazines in Nature: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Methoxypyrazines (MPs) are a class of potent, nitrogen-containing aromatic compounds with profound biological significance across the plant and animal kingdoms. Exhibiting extremely low odor detection thresholds, these molecules play critical roles as semiochemicals in insect communication, aposematic (warning) signals against predators, and key contributors to the aroma profiles of numerous plants. This technical guide provides an in-depth exploration of the multifaceted roles of methoxypyrazines in nature, with a focus on their ecological functions, biosynthesis, and the methodologies used for their study. Quantitative data on methoxypyrazine concentrations and perception thresholds are summarized, and detailed experimental protocols for their analysis are provided. Furthermore, this guide includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the molecular and ecological dynamics of these fascinating compounds.

Introduction to Methoxypyrazines

Methoxypyrazines are a group of volatile organic compounds that are widely distributed in nature, being biosynthesized by plants, insects, and microorganisms.[1][2] Their chemical structure, characterized by a pyrazine ring with a methoxy group and at least one alkyl side chain, gives rise to their potent and distinctive aromas, often described as "green," "earthy," or "herbaceous."[1] The most commonly studied methoxypyrazines in a biological context are 3-isobutyl-2-methoxypyrazine (IBMP), 3-isopropyl-2-methoxypyrazine (IPMP), and 3-sec-butyl-2-methoxypyrazine (SBMP).[3] These compounds are of significant interest due to their dual roles as both desirable aroma components in certain foods and potent defensive chemicals in insects.

Ecological Roles of Methoxypyrazines

The biological significance of methoxypyrazines is largely dictated by their high volatility and low odor detection thresholds, which make them effective signaling molecules over long distances.

Aposematic Signaling in Insects

Many aposematic (warningly colored) insects utilize methoxypyrazines as a crucial component of their chemical defense arsenal.[4] These compounds serve as olfactory warning signals to predators, indicating the insect's unpalatability or toxicity.

For instance, the wood tiger moth (Arctia plantaginis) produces IBMP and SBMP in its defensive secretions.[5][6] Studies have shown that these methoxypyrazines can deter bird predators, who learn to associate the pungent odor with a negative experience.[7][8] Similarly, various species of ladybugs (Coleoptera: Coccinellidae) release a fluid containing high concentrations of methoxypyrazines, most notably IPMP, when threatened.[9][10] This "reflex bleeding" is an effective deterrent against predators. The strong, unpleasant odor of methoxypyrazines acts as a pre-emptive warning, allowing the insect to avoid being attacked in the first place.

Insect Chemical Communication

Beyond their role in defense, methoxypyrazines also function as semiochemicals in intraspecific communication among insects. There is growing evidence to suggest that these compounds can act as aggregation pheromones. For example, in some ladybug species, methoxypyrazines are thought to play a role in the formation of overwintering aggregations.[10] More recently, 2-isobutyl-3-methoxypyrazine has been identified as a putative male-specific aggregation pheromone in the leaf beetle Labidostomis lusitanica.[11]

Role in Plant Aromas

In the plant kingdom, methoxypyrazines are well-known for their contribution to the characteristic aromas of many vegetables and fruits. IBMP is famously responsible for the green bell pepper aroma and is a key flavor component in grapes, particularly Sauvignon blanc.[3] The concentration of methoxypyrazines in grapes is a critical factor in wine quality, with high levels often being associated with an "unripe" or "herbaceous" character.[11] Viticultural practices are often aimed at managing the levels of these compounds in grapes to achieve the desired sensory profile in the final wine product.

Quantitative Data on Methoxypyrazines

The following tables summarize the concentrations of common methoxypyrazines found in various insects and their odor detection thresholds in different media.

Table 1: Methoxypyrazine Concentrations in Insects

| Insect Species | Methoxypyrazine | Concentration | Reference(s) |

| Harmonia axyridis (Multicolored Asian Lady Beetle) | IPMP | 0.008 - 0.81 µg/mg | [10] |

| SBMP | Detected | [10] | |

| IBMP | Detected | [10] | |

| Hippodemia convergens (Convergent Lady Beetle) | IPMP | Highest among tested ladybugs | [1] |

| SBMP | Detected | [1] | |

| IBMP | Detected | [1] | |

| Coccinella septempunctata (Seven-spotted Ladybug) | IPMP | Lowest among tested ladybugs | [1] |

| Arctia plantaginis (Wood Tiger Moth) | SBMP | 0.1 - 1.0 ng/µl in defensive fluid | [6] |

| IBMP | 0.1 - 1.0 ng/µl in defensive fluid | [6] |

Table 2: Odor Detection Thresholds of Methoxypyrazines

| Methoxypyrazine | Medium | Threshold Concentration (ng/L) | Reference(s) |

| IBMP | Water | 2 | [3] |

| White Wine | 2 | [3] | |

| Red Wine | 10 - 16 | [3] | |

| IPMP | Water | 0.32 - 1 | [3] |

| White Wine | 0.32 - 1 | [3] | |

| Red Wine | 1 - 6 | [3] | |

| SBMP | Wine | <10 | [12] |

| DMMP | Red Wine | 31 (orthonasal), 70 (retronasal) | [13] |

Experimental Protocols

Extraction and Quantification of Methoxypyrazines from Insect Samples using HS-SPME-GC-MS

This protocol is adapted from methodologies described for the analysis of methoxypyrazines in ladybugs and other insects.[5][11]

Objective: To extract and quantify volatile methoxypyrazines from insect samples.

Materials:

-

Insect samples (whole body, hemolymph, or defensive secretions)

-

Glass vials (e.g., 20 mL) with PTFE/silicone septa

-

Solid-phase microextraction (SPME) fiber assembly with a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Internal standard (e.g., deuterated methoxypyrazine)

-

Sodium chloride (NaCl)

Procedure:

-

Sample Preparation:

-

For whole-body analysis, place a known weight of insects (e.g., 5-10 individuals) into a glass vial.

-

For hemolymph or defensive secretions, collect the fluid using a microcapillary tube and transfer it to a vial containing a known volume of solvent (e.g., hexane) or directly into an empty vial for headspace analysis.

-

-

Internal Standard Addition: Add a known amount of the internal standard to each vial to allow for accurate quantification.

-

Matrix Modification (Optional but Recommended): Add a saturated solution of NaCl to the vial to increase the ionic strength of the aqueous phase and enhance the partitioning of volatile analytes into the headspace.

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the vial in a heating block or water bath set to a specific temperature (e.g., 60°C).

-

Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile compounds.

-

-

GC-MS Analysis:

-

Retract the fiber and immediately insert it into the heated injection port of the GC-MS.

-

Desorb the analytes from the fiber onto the GC column.

-

Use a suitable GC temperature program to separate the compounds. For example: initial temperature of 40°C for 2 min, ramp at 5°C/min to 150°C, then ramp at 15°C/min to 250°C, hold for 5 min.

-

The mass spectrometer should be operated in selected ion monitoring (SIM) mode to increase sensitivity and selectivity for the target methoxypyrazines. Key ions to monitor include m/z 124, 137, 151, and the molecular ion for each specific methoxypyrazine.

-

-

Quantification:

-

Create a calibration curve using standards of the target methoxypyrazines and the internal standard.

-

Calculate the concentration of each methoxypyrazine in the sample based on the peak area ratios of the analyte to the internal standard and the calibration curve.

-

Insect Behavioral Assay: Dual-Choice Olfactometer

This protocol is a generalized procedure based on olfactometer assays used to test the behavioral responses of insects to semiochemicals.[14]

Objective: To determine if an insect is attracted to, repelled by, or indifferent to a specific methoxypyrazine.

Materials:

-

Dual-choice olfactometer (Y-tube or similar design)

-

Air pump and flow meters to provide a clean, controlled airflow

-

Test insects (e.g., adult beetles or moths)

-

Synthetic methoxypyrazine standard

-

Solvent (e.g., hexane or paraffin oil)

-

Filter paper discs

Procedure:

-

Olfactometer Setup:

-

Clean the olfactometer thoroughly with a solvent (e.g., ethanol) and bake it in an oven to remove any residual odors.

-

Connect the olfactometer to an air source that provides a constant and equal flow of clean, humidified air to each arm.

-

-

Odor Source Preparation:

-

Prepare a solution of the test methoxypyrazine in the chosen solvent at a biologically relevant concentration.

-

Apply a known volume of the test solution to a filter paper disc and allow the solvent to evaporate.

-

Prepare a control filter paper disc with the solvent only.

-

-

Behavioral Observation:

-

Place the odor-laden filter paper in one arm of the olfactometer and the control filter paper in the other arm.

-

Introduce a single insect into the base of the olfactometer.

-

Observe the insect's behavior for a set period (e.g., 5-10 minutes). Record the first arm the insect enters and the amount of time it spends in each arm.

-

A choice is typically recorded when the insect moves a certain distance down one of the arms.

-

-

Data Analysis:

-

Repeat the experiment with a sufficient number of individual insects (e.g., 30-50).

-

To avoid any positional bias, alternate the position of the test and control arms between trials.

-

Use a statistical test (e.g., Chi-square test or binomial test) to determine if there is a significant preference for the arm containing the methoxypyrazine over the control arm.

-

Signaling Pathways and Experimental Workflows

Proposed Biosynthetic Pathway of Methoxypyrazines in Plants

The complete biosynthetic pathway of methoxypyrazines is not yet fully elucidated, particularly in insects where de novo synthesis has been confirmed.[6] However, research in plants, especially grapes, has provided a proposed pathway. The final step, the O-methylation of a hydroxypyrazine precursor, is well-established and catalyzed by O-methyltransferase (OMT) enzymes.[7][15] Amino acids such as leucine, isoleucine, and valine are believed to be the initial precursors.[7]

Caption: Proposed biosynthetic pathway of methoxypyrazines in plants.

Olfactory Signaling Pathway for Methoxypyrazines in Insects

The perception of methoxypyrazines in insects begins with the binding of the odorant molecule to a specific olfactory receptor (OR) located on the dendrites of olfactory sensory neurons (OSNs).[9] This binding event triggers a downstream signaling cascade that ultimately leads to the generation of an action potential, which is transmitted to the brain for processing. While the exact downstream components can vary, a general pathway is depicted below.

Caption: Generalized olfactory signaling pathway for methoxypyrazines in insects.

Experimental Workflow for the Identification and Characterization of a Methoxypyrazine-Based Chemical Defense

The following diagram illustrates a logical workflow for researchers aiming to identify and characterize a novel methoxypyrazine-based chemical defense in an insect species.

Caption: Workflow for characterizing a methoxypyrazine-based insect chemical defense.

Conclusion

Methoxypyrazines are a fascinating and ecologically important class of volatile compounds. Their potent odors have been harnessed by both plants and insects for a variety of signaling purposes, from influencing the flavor of wine to providing a powerful defense against predation. The study of methoxypyrazines continues to be an active area of research, with ongoing efforts to fully elucidate their biosynthetic pathways in different organisms and to understand the intricacies of their perception by the nervous system. The methodologies and data presented in this technical guide provide a solid foundation for researchers and professionals seeking to delve into the world of these remarkable natural products. Further research in this area holds promise for applications in pest management, food science, and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Similar Odorants Elicit Different Behavioral and Physiological Responses, Some Supersustained - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Two Olfactory Pathways to Detect Aldehydes on Locust Mouthpart [ijbs.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Methoxypyrazines biosynthesis and metabolism in grape: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An evolutionary conserved olfactory receptor for foodborne and semiochemical alkylpyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of a specific olfactory receptor for 2-isobutyl-3-methoxypyrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. preprints.org [preprints.org]

- 15. researchgate.net [researchgate.net]

Olfactory Thresholds of 2-Methoxypyrazines and Their Isotopes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the olfactory thresholds of 2-methoxypyrazines, a class of potent aroma compounds with significant interest in the food, beverage, and sensory science industries. A central focus is placed on the quantitative data available for various 2-methoxypyrazine derivatives, the experimental protocols for threshold determination, and the underlying biochemical signaling pathways. This guide also addresses the theoretical and experimental landscape regarding the olfactory perception of 2-methoxypyrazine isotopes, a topic of interest in the context of the vibrational theory of olfaction.

Quantitative Olfactory Threshold Data

The olfactory detection threshold is the lowest concentration of a vapor in the air that can be detected by the human sense of smell. For 2-methoxypyrazines, these thresholds are remarkably low, signifying their high potency as odorants. The following tables summarize the reported olfactory threshold values for several key 2-methoxypyrazine compounds in various matrices.

Table 1: Olfactory Detection Thresholds of Selected 2-Methoxypyrazines in Water

| Compound | Odor Description | Detection Threshold (ng/L) |

| 2-Methoxy-3-isobutylpyrazine (IBMP) | Green bell pepper, earthy | 2[1][2] |

| 2-Methoxy-3-isopropylpyrazine (IPMP) | Pea, earthy, potato | 1-2[1] |

| 2-Methoxy-3-sec-butylpyrazine (SBMP) | Green, earthy | 1-2 |

| 2-Methoxy-3-ethylpyrazine (ETMP) | Earthy, potato-like | 400-425 |

| 2,5-Dimethyl-3-methoxypyrazine (DMMP) | Earthy, musty, green/vegetal | Not available in water |

| 2-Methoxypyrazine | Nutty, sweet, cocoa | 400,000 |

Table 2: Olfactory Detection Thresholds of Selected 2-Methoxypyrazines in Wine

| Compound | Wine Type | Detection Threshold (ng/L) |

| 2-Methoxy-3-isobutylpyrazine (IBMP) | Red Wine | 10-16[1][2] |

| White/Synthetic Wine | 1-6[1] | |

| 2-Methoxy-3-isopropylpyrazine (IPMP) | Red Wine | 1-2[3] |

| White Wine | 0.3-1.6[4][3] | |

| 2,5-Dimethyl-3-methoxypyrazine (DMMP) | Red Wine (Orthonasal) | 31 |

| Red Wine (Retronasal) | 70[5] |

Olfactory Thresholds of 2-Methoxypyrazine Isotopes

A key area of inquiry in olfactory science is the vibrational theory of olfaction, which posits that the perception of smell is related to the molecular vibrations of an odorant molecule. To test this theory, researchers have investigated whether humans and other animals can distinguish between a compound and its deuterated isotopologues (molecules where hydrogen atoms are replaced by deuterium). While deuterated 2-methoxypyrazines, such as 2-isobutyl-3-methoxy-d3-pyrazine, are synthesized and used as internal standards in quantitative analysis, there is a notable lack of publicly available data on their determined olfactory thresholds in human sensory panels.

The existing literature on the olfactory perception of isotopes for other compounds presents a complex and often contradictory picture. Some studies suggest that insects, like Drosophila melanogaster, may be able to distinguish between some odorants and their deuterated counterparts. However, studies with human subjects have largely shown an inability to differentiate between isotopologues of odorants like acetophenone and cyclopentadecanone.[6] This suggests that for humans, the shape and chemical properties of the odorant molecule are the primary determinants of odor perception, rather than its vibrational frequencies. The lack of specific olfactory threshold data for 2-methoxypyrazine isotopes remains a significant gap in the literature.

Experimental Protocols

The determination of olfactory thresholds is a specialized field of sensory science that requires rigorous and standardized methodologies to ensure the reliability and reproducibility of the data.

Determination of Olfactory Thresholds: ASTM E679

A widely accepted standard for determining olfactory thresholds is the ASTM E679: Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits . This method is designed to be a rapid and reliable way to measure sensory thresholds.

Methodology Overview:

-

Panelist Selection: A group of trained sensory panelists is selected. Their sensitivity to the specific odorant may be screened beforehand.

-

Sample Preparation: A series of solutions of the 2-methoxypyrazine in the desired matrix (e.g., water, wine) is prepared in ascending concentrations. A common dilution factor is 3.

-

Presentation: Panelists are presented with a series of triangles. Each triangle consists of three samples: two are blanks (the matrix alone), and one contains the 2-methoxypyrazine at a specific concentration.

-

Forced-Choice Task: For each triangle, the panelist is forced to choose the sample they believe is different from the other two, even if they are not certain.

-

Ascending Concentration: The concentration of the 2-methoxypyrazine is increased in each subsequent triangle.

-

Individual Threshold Determination: An individual's detection threshold is typically defined as the geometric mean of the last concentration at which they could not detect the odorant and the first concentration at which they could.

-

Group Threshold Calculation: The group's best-estimate threshold (BET) is calculated as the geometric mean of the individual thresholds.

In Vitro Characterization of Olfactory Receptor Response

Recent research has identified specific olfactory receptors (ORs) that respond to pyrazines. A key receptor is OR5K1 , which has been shown to be activated by a range of pyrazine derivatives.[7] The functional characterization of such receptors provides a molecular-level understanding of odor perception.

Methodology Overview:

-

Heterologous Expression: The gene encoding the olfactory receptor (e.g., OR5K1) is expressed in a host cell line that does not normally express it, such as Human Embryonic Kidney (HEK293) cells. This allows for the study of the receptor in a controlled environment.

-

Cell Culture and Transfection: HEK293 cells are cultured and then transfected with a plasmid containing the OR gene. Often, co-transfection with other proteins, like Gαolf and Gγ13, is necessary to reconstitute the signaling pathway.

-

Functional Assay (e.g., Luciferase Assay): A common method to measure receptor activation is a luciferase-based reporter gene assay. In this setup, the activation of the OR by an odorant leads to a signaling cascade that drives the expression of the luciferase enzyme.

-

Luminescence Measurement: The amount of light produced by the luciferase reaction is proportional to the level of receptor activation. This is measured using a luminometer.

-

Dose-Response Analysis: By testing a range of odorant concentrations, a dose-response curve can be generated, and the EC50 value (the concentration that elicits a half-maximal response) can be calculated. This provides a quantitative measure of the odorant's potency at the receptor level.

Olfactory Signaling Pathway

The perception of 2-methoxypyrazines, like other odorants, is initiated by the binding of the molecule to specific olfactory receptors located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs). The binding event triggers a downstream signaling cascade that ultimately results in the transmission of a neural signal to the brain.

The Canonical Olfactory Signal Transduction Cascade:

-

Odorant Binding: A 2-methoxypyrazine molecule binds to a specific olfactory receptor (e.g., OR5K1) on the olfactory sensory neuron.

-

G-Protein Activation: This binding causes a conformational change in the receptor, which in turn activates a coupled heterotrimeric G-protein (specifically, Gαolf). The Gαolf subunit dissociates from the βγ subunits and exchanges GDP for GTP.

-

Adenylyl Cyclase Activation: The activated Gαolf-GTP complex then binds to and activates adenylyl cyclase type III (ACIII).

-

cAMP Production: ACIII catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), leading to a rapid increase in the intracellular concentration of this second messenger.

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

-

Cation Influx and Depolarization: The opening of CNG channels allows for an influx of cations, primarily Ca2+ and Na+, into the cell. This influx of positive ions leads to depolarization of the neuron's membrane potential.

-

Chloride Efflux: The increase in intracellular Ca2+ activates Ca2+-activated chloride channels (Anoctamin-2), resulting in an efflux of Cl- ions, which further contributes to the depolarization.

-

Action Potential Generation: If the depolarization reaches the neuron's threshold, an action potential is generated and transmitted along the axon to the olfactory bulb of the brain, where the signal is further processed.

Conclusion

The 2-methoxypyrazines are a class of exceptionally potent aroma compounds with olfactory detection thresholds in the nanogram per liter range. Standardized methodologies, such as ASTM E679, are crucial for the accurate determination of these thresholds. At the molecular level, the perception of these compounds is initiated through their interaction with specific G-protein coupled olfactory receptors, like OR5K1, which triggers a well-defined downstream signaling cascade. While the role of isotopic substitution in odor perception is an active area of theoretical and experimental research, there is currently a lack of quantitative olfactory threshold data for isotopes of 2-methoxypyrazines. Future research in this area would be valuable for a more complete understanding of the structure-activity relationships that govern our sense of smell.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Identification of a specific olfactory receptor for 2-isobutyl-3-methoxypyrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2-methoxypyrazine, 3149-28-8 [thegoodscentscompany.com]

- 7. Determination of ortho- and retronasal detection thresholds for 2-isopropyl-3-methoxypyrazine in wine. | Sigma-Aldrich [sigmaaldrich.com]

Research articles on pyrazine derivatives in food science

An In-depth Technical Guide to Pyrazine Derivatives in Food Science

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of pyrazine derivatives, a crucial class of nitrogen-containing heterocyclic compounds that significantly contribute to the desirable roasted, nutty, and savory aromas of many thermally processed foods. Understanding their formation, sensory characteristics, and analytical quantification is paramount for food scientists and flavor chemists aiming to optimize and control food flavor.

Formation of Pyrazine Derivatives

Pyrazines are predominantly formed during the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars at elevated temperatures.[1] The specific type of amino acid and sugar, along with reaction conditions such as temperature, time, and pH, influences the profile of pyrazine derivatives formed.[1] Fermentation processes can also contribute to the formation of pyrazines in certain foods.[1]

The general mechanism for pyrazine formation involves the Strecker degradation of amino acids in the presence of dicarbonyl compounds, which are intermediates of the Maillard reaction.[2] This reaction produces α-aminoketones, which then condense to form dihydropyrazines. Subsequent oxidation or elimination reactions lead to the formation of the stable, aromatic pyrazine ring.[3] Peptides, particularly those with lysine at the N-terminus, have also been shown to be effective precursors for pyrazine formation.[4][5][6]

Quantitative Data of Pyrazine Derivatives in Food

The concentration and type of pyrazine derivatives vary significantly across different food products, influencing their unique aroma profiles. The following tables summarize the concentration of common pyrazine derivatives in selected foods and their corresponding odor thresholds.

Table 1: Concentration of Common Pyrazine Derivatives in Selected Foods

| Pyrazine Derivative | Coffee (mg/kg) | Roasted Peanuts (mg/kg) | Cocoa Beans (µ g/100g ) | Bread Crust (µg/kg) | Roasted Beef (µg/kg) | Soy Sauce Aroma Type Baijiu (µg/L) |

| 2-Methylpyrazine | 82.1 - 211.6[1] | 0.8 - 2.5[1] | 4.83 (OAV)[1] | Present[1] | Present[1] | - |

| 2,5-Dimethylpyrazine | 4.4 (µmol/500mL)[1] | 0.9 - 3.2[1] | 1.99 - 10.18 (mg/kg)[1] | 16[1] | Most abundant[1] | - |

| 2,6-Dimethylpyrazine | 4.9 (µmol/500mL)[1] | Present[1] | 0.98 - 6.77 (mg/kg)[1] | Present[1] | High levels[1] | 460 - 1590[7] |

| 2-Ethyl-5-methylpyrazine | Present[1] | 0.1 - 0.4[1] | 2.8 (OAV)[1] | Present[1] | High odor units[1] | - |

| 2-Ethyl-3,5-dimethylpyrazine | Low concentrations[1] | 0.05 - 0.2[1] | 7.6 - 14 (OAV)[1] | 16[1] | Present[1] | - |

| 2,3,5-Trimethylpyrazine | Present[1] | Present[1] | 15.01 - 81.39 (mg/kg)[1] | Present[1] | Present[1] | 317 - 1755[7] |

| Tetramethylpyrazine | - | - | 60.31 - 285.74 (mg/kg)[1] | - | - | 475 - 1862[7] |

| 2,3-Diethyl-5-methylpyrazine | - | - | 6.6 - 16 (OAV)[1] | 1.1 - 3.1[1] | - | 1.1 - 15.5[7] |

| 2-Isobutyl-3-methylpyrazine | - | - | - | - | - | 1.0 - 5.9[7] |

| 5-Ethyl-2,3-dimethylpyrazine | - | - | - | - | - | 0.8 - 12.5[7] |

OAV (Odor Activity Value) is a measure of the importance of a compound to the overall aroma, calculated by dividing the concentration by the odor threshold.

Table 2: Odor Thresholds and Descriptions of Selected Pyrazine Derivatives

| Pyrazine Derivative | Odor Threshold (ppb in air) | Odor Description |

| 2-Methylpyrazine | 100[1] | Nutty, roasted[1] |

| 2,5-Dimethylpyrazine | 35[1] | Roasted peanut, chocolate[1] |

| 2-Ethyl-3,5-dimethylpyrazine | 0.04[1] | Earthy, potato[1] |

| 2-Methoxy-3-isopropylpyrazine | 0.002[1] | Green bell pepper[1] |

| 2-Isobutyl-3-methoxypyrazine | 0.002[1] | Bell pepper, earthy[1] |

| 2,3,5-Trimethylpyrazine | ~0.05[1] | Roasty[1] |

Experimental Protocols for Pyrazine Analysis

Accurate quantification of pyrazine derivatives is crucial for quality control and flavor research. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for pyrazine analysis due to its ability to separate, identify, and quantify these volatile compounds.[8]

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This method is widely used for the extraction and analysis of volatile and semi-volatile compounds from various food matrices.[1]

1. Sample Preparation:

-

Solid Samples (e.g., roasted peanuts, bread crust): Homogenize the sample to a fine powder. Weigh 1-5 g of the homogenized sample into a headspace vial.[1]

-

Liquid Samples (e.g., coffee): Use directly or after appropriate dilution. Pipette a specific volume into a headspace vial.[1]

-

Add a known amount of an internal standard (e.g., a deuterated pyrazine derivative) for accurate quantification.[1]

-

For some matrices like coffee, adding a saturated NaCl solution can enhance the release of volatile compounds.[8]

2. HS-SPME Procedure:

-

Seal the vial and place it in a heating block or water bath.

-

Equilibrate the sample at a specific temperature (e.g., 60-80°C) for a set time (e.g., 10-30 minutes) to allow the volatile pyrazines to partition into the headspace.[8]

-

Expose a Solid-Phase Microextraction (SPME) fiber to the headspace for a defined period to extract the analytes.

3. GC-MS Analysis:

-

Gas Chromatograph:

-

Mass Spectrometer:

4. Data Analysis:

-

Identify pyrazine derivatives by comparing their mass spectra and retention times with those of authentic standards or mass spectral libraries (e.g., NIST, Wiley).[1]

-

Quantify the identified pyrazines by constructing a calibration curve using the peak area ratios of the analytes to the internal standard.[1]

Protocol 2: Liquid-Liquid Extraction (LLE) GC-MS

This method is suitable for extracting pyrazines from complex matrices like cooked meat.[1]

1. Sample Preparation:

-

Homogenize a known weight of the cooked meat sample.

-

Mix the homogenized sample with a specific volume of a suitable solvent (e.g., dichloromethane or diethyl ether).[1]

-

Add a known amount of an internal standard.[1]

2. Liquid-Liquid Extraction:

-

Vigorously shake or vortex the mixture for a defined period to ensure efficient extraction of the pyrazines into the organic solvent.[1]

-

Centrifuge the mixture to separate the organic and aqueous layers.

-

Carefully collect the organic layer containing the pyrazines.[1]

-

The solvent can be carefully concentrated if necessary.[8]

3. GC-MS Analysis:

-

The GC-MS parameters can be similar to those described in Protocol 1. The choice of column and temperature program may be adjusted based on the specific pyrazines of interest.[8]

4. Data Analysis:

-

Similar to the data analysis described in Protocol 1.

Conclusion

Pyrazine derivatives are integral to the flavor profiles of a wide range of thermally processed foods. A thorough understanding of their formation pathways through the Maillard reaction and other processes, coupled with robust analytical methodologies for their quantification, is essential for the food industry. This guide provides a foundational understanding for researchers and scientists to control and optimize the desirable flavor characteristics imparted by these potent aroma compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Formation of pyrazines in Maillard model systems of lysine-containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes & Protocols: 2-Methoxypyrazine-d3 as an Internal Standard in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of deuterated 2-methoxypyrazines, such as 2-methoxy-d3-3-isobutylpyrazine (d3-IBMP), as internal standards in Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of methoxypyrazines.

Methoxypyrazines are potent aroma compounds found in various foods and beverages, contributing to characteristic "green" or "vegetative" notes.[1][2][3] Their low odor thresholds necessitate sensitive and accurate analytical methods for their quantification.[2][3] The use of a stable isotope-labeled internal standard, like 2-methoxypyrazine-d3, is crucial for correcting variations in sample preparation and matrix effects, thereby ensuring high accuracy and precision in quantitative analysis.[4][5]

Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical procedure. The isotopically labeled standard is chemically identical to the analyte and thus behaves similarly during extraction, derivatization, and GC separation. However, it is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.

By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, accurate quantification can be achieved, as this ratio is unaffected by sample losses during preparation or injection.

Applications

The primary application for this compound internal standards is in the food and beverage industry, particularly for the analysis of wine, where methoxypyrazines like 3-isobutyl-2-methoxypyrazine (IBMP), 3-sec-butyl-2-methoxypyrazine (SBMP), and 3-isopropyl-2-methoxypyrazine (IPMP) are key aroma contributors.[1][5] Concentrations of these compounds can be as low as a few nanograms per liter (ng/L), making sensitive detection and accurate quantification essential for quality control.[1][3]

Key Analytes:

-

3-Isobutyl-2-methoxypyrazine (IBMP)

-

3-sec-Butyl-2-methoxypyrazine (SBMP)

-

3-Isopropyl-2-methoxypyrazine (IPMP)

Experimental Protocols

Several sample preparation techniques can be employed for the extraction and concentration of methoxypyrazines from complex matrices prior to GC-MS analysis. The choice of method often depends on the sample matrix, desired sensitivity, and available equipment.

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a widely used, solvent-free technique for the extraction of volatile and semi-volatile compounds from the headspace of a sample.[1][3]

Protocol for Wine Analysis:

-

Sample Preparation:

-

Place a 5-10 mL aliquot of the wine sample into a 20 mL headspace vial.

-

Add a known amount of 2-methoxy-d3-3-isobutylpyrazine (d3-IBMP) internal standard solution.

-

To enhance the release of methoxypyrazines into the headspace, add sodium chloride (e.g., 2 g) to the vial.[3]

-

Adjust the pH of the sample to approximately 6 for optimal extraction.[5]

-

-

HS-SPME Procedure:

-

GC-MS Analysis:

-

Thermally desorb the extracted analytes from the SPME fiber in the hot GC injection port.

-

Solid-Phase Extraction (SPE)

SPE is a technique used for sample clean-up and concentration, where compounds in a liquid sample are separated according to their physical and chemical properties.

Protocol for Wine Analysis:

-

Sample Preparation:

-

Add a known amount of d3-IBMP internal standard to a 50 mL wine sample.

-

Adjust the pH of the sample to be acidic to protonate the methoxypyrazines.[6]

-

-

SPE Procedure:

-

Condition an appropriate SPE cartridge (e.g., a mixed-mode polymeric cation-exchange sorbent) with methanol and water.[6]

-

Load the prepared wine sample onto the cartridge.

-

Wash the cartridge with a solvent (e.g., dichloromethane) to remove interferences.[7]

-

Elute the methoxypyrazines with a suitable solvent (e.g., methanol containing ammonia).[7]

-

-

Concentration and GC-MS Analysis:

-

Evaporate the eluate to a small volume under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for GC-MS injection.

-

Liquid-Liquid Extraction (LLE) and QuEChERS

Liquid-liquid extraction and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are also applicable for methoxypyrazine analysis.[8]

LLE Protocol:

-

Add a known amount of d3-IBMP to the liquid sample.

-

Adjust the sample pH to increase the partitioning of methoxypyrazines into an organic solvent.[8]

-

Extract the sample with a water-immiscible organic solvent (e.g., toluene).[8]

-

Separate the organic layer, concentrate it, and analyze by GC-MS.

GC-MS Parameters

The following table summarizes typical GC-MS parameters for the analysis of methoxypyrazines using a deuterated internal standard.

| Parameter | Typical Setting |

| Gas Chromatograph | |

| Column | DB-WAXETR (30 m x 0.25 mm i.d., 0.5 µm film thickness) or equivalent polar column.[7] A non-polar column like a BP-5MS type can also be used.[7] |

| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min. |

| Injection Mode | Splitless or Pulsed Splitless.[7] |

| Inlet Temperature | 250-270°C.[3] |

| Oven Program | Initial temp. 40°C (hold 1-3 min), ramp at 5-10°C/min to 110-150°C, then ramp at 15-25°C/min to 240-270°C (hold 3-5 min). |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) or Positive Chemical Ionization (PCI).[3] |

| Ion Source Temp. | 230-250°C.[7] |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for triple quadrupole MS. |

| Monitored Ions (m/z) | IBMP: 124, 151, 166; d3-IBMP: 127, 154, 169.[2] The exact ions will depend on the specific deuterated standard used. |

Data Presentation: Quantitative Performance

The use of this compound as an internal standard significantly improves the quantitative performance of GC-MS methods. The following tables summarize typical validation data.

Table 1: Method Detection and Quantification Limits

| Analyte | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| IBMP | HS-SPME-GC-MS/MS (EI) | 8.6 ng/L | 33 ng/L | [3] |

| IBMP | HS-SPME-GC/MS (PCI) | <2 ng/L | - | [3] |

| IBMP | HS-SPME-GCxGC-NPD | 0.5 ng/L | - | [4] |

| IBMP, SBMP, IPMP | HS-SPME-GC-MS | <0.5 ng/L (juice), 1-2 ng/L (wine) | - | [5] |

Table 2: Linearity and Recovery

| Analyte | Matrix | Linearity (r²) | Recovery | Reference |

| IBMP | Wine | >0.99 | 99-102% | [5] |

| SBMP | Wine | >0.99 | 99-102% | [5] |

| IPMP | Wine | >0.99 | 99-102% | [5] |

| IBMP | Wine | 0.99998 (molar ratio 0.1-10.0) | - | [2] |

Visualizations

Experimental Workflow

References

- 1. mdpi.com [mdpi.com]

- 2. ojs.openagrar.de [ojs.openagrar.de]

- 3. agilent.com [agilent.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pitfalls encountered during quantitative determination of 3-alkyl-2-methoxypyrazines in grape must and wine using gas chromatography-mass spectrometry with stable isotope dilution analysis. Comprehensive two-dimensional gas chromatography-mass spectrometry and on-line liquid chromatography-multidimensional gas chromatography-mass spectrometry as potential loopholes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 8. bio-conferences.org [bio-conferences.org]

Protocol for the Quantitative Analysis of 2-Methoxypyrazine-d3 in Flavor Analysis

Application Note: FPA-MP-001

Introduction

2-Alkyl-3-methoxypyrazines are potent, naturally occurring aroma compounds that contribute significantly to the flavor profiles of numerous foods and beverages.[1] Characterized by their distinct "green" or "vegetal" aromas, such as bell pepper and pea, these compounds have exceptionally low odor thresholds, meaning even trace amounts can have a significant sensory impact.[1][2] The most extensively studied methoxypyrazines include 3-isobutyl-2-methoxypyrazine (IBMP), 3-isopropyl-2-methoxypyrazine (IPMP), and 3-sec-butyl-2-methoxypyrazine (SBMP).[1] Accurate quantification of these compounds is crucial for quality control, flavor profiling, and product development in the food and beverage industry.

This document provides a detailed protocol for the quantitative analysis of methoxypyrazines in various food matrices using a stable isotope dilution assay (SIDA) with 2-Methoxypyrazine-d3 as an internal standard. The use of a deuterated internal standard ensures high accuracy and precision by compensating for variations during sample preparation and analysis.[3] The primary analytical technique described is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

I. Quantitative Data Summary

The following tables summarize the validation parameters for the quantitative analysis of methoxypyrazines using a stable isotope dilution assay with deuterated internal standards.

Table 1: Method Validation Parameters for 2-Alkyl-3-Methoxypyrazines in Wine

| Parameter | 3-isobutyl-2-methoxypyrazine (IBMP) | 3-sec-butyl-2-methoxypyrazine (SBMP) | 3-isopropyl-2-methoxypyrazine (IPMP) |

| Linearity (R²) | >0.99 | >0.99 | >0.99 |

| Limit of Detection (LOD) | 1-2 ng/L | 1-2 ng/L | 1-2 ng/L |

| Limit of Quantification (LOQ) | 5 ng/L | 5 ng/L | 5 ng/L |

| Recovery | 99-102% | 99-102% | 99-102% |

| Precision (RSD) | <5% at 15 and 30 ng/L | <5% at 15 and 30 ng/L | <5% at 15 and 30 ng/L |

Data compiled from a study on the analysis of methoxypyrazines in wine using HS-SPME-GC-MS with their respective deuterated analogues as internal standards.[4]

Table 2: Concentration of 2-Methoxy-3-isobutylpyrazine (IBMP) in Various Food Matrices

| Food Matrix | Concentration Range | Reference |

| Red Wine (Bordeaux) | 4 - 13 ng/L | [5] |

| Grapes (Bordeaux) | Present, levels vary with maturation | [5] |